molecular formula C14H10O3 B6377604 5-(3-Formylphenyl)-2-formylphenol CAS No. 1261985-07-2

5-(3-Formylphenyl)-2-formylphenol

Cat. No.: B6377604
CAS No.: 1261985-07-2
M. Wt: 226.23 g/mol
InChI Key: XCFBZOAACYGHMU-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)-2-formylphenol is an organic compound characterized by the presence of two formyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Formylphenyl)-2-formylphenol typically involves the formylation of phenolic compounds. One common method is the Vilsmeier-Haack reaction, where a phenol derivative is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the selective introduction of formyl groups at the desired positions on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Formylphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 5-(3-Carboxyphenyl)-2-carboxyphenol.

    Reduction: 5-(3-Hydroxyphenyl)-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

5-(3-Formylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its formyl groups can be further functionalized to create a variety of derivatives.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving formyl groups. It can act as a substrate or inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(3-Formylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The compound’s ability to undergo various chemical transformations also allows it to participate in multiple biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    5-Formyl-2-hydroxybenzaldehyde: Similar structure but with only one formyl group.

    3,5-Diformylphenol: Similar structure but with formyl groups at different positions.

Uniqueness: 5-(3-Formylphenyl)-2-formylphenol is unique due to the specific positioning of its formyl groups, which imparts distinct chemical reactivity and biological activity. This compound’s dual formyl groups allow for diverse functionalization and applications, making it a valuable molecule in various research and industrial contexts.

Properties

IUPAC Name

4-(3-formylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFBZOAACYGHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685050
Record name 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-07-2
Record name 3'-Hydroxy[1,1'-biphenyl]-3,4'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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